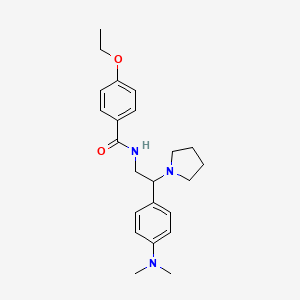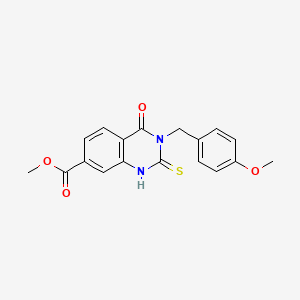
Methyl 3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C18H16N2O4S and its molecular weight is 356.4. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Crystallographic Studies
The synthesis of related compounds to Methyl 3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate demonstrates the ongoing research interest in developing novel methods for the synthesis of complex heterocyclic compounds. For example, Kovalenko et al. (2019) described a new method for synthesizing methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate. This process involved the condensation of methyl 2-isothiocyanatobenzoate and methyl malonate, showcasing the compound's synthetic versatility and potential for further functionalization (Kovalenko et al., 2019).
Cyclization and Heterocyclic Compound Formation
Cyclization reactions are fundamental in the synthesis of quinazoline derivatives, as illustrated by Proctor, Ross, and Tapia (1972), who explored the cyclization of amino-acid derivatives to tetrahydroquinolin-4-ones. Such reactions underline the structural diversity achievable through cyclization, contributing to the development of new chemical entities with potential biological activities (Proctor, Ross, & Tapia, 1972).
Biological Activity and Molecular Docking Studies
The exploration of biological activities and interaction mechanisms of quinazoline derivatives represents a significant area of research. Kovalenko et al. (2020) conducted molecular docking simulations to identify potential Hepatitis B Virus (HBV) replication inhibitors. Their work demonstrated that specific quinazoline derivatives exhibit high inhibition of HBV replication, indicating the potential therapeutic applications of these compounds (Kovalenko et al., 2020).
Antimicrobial Activity
Investigations into the antimicrobial properties of quinazoline derivatives have shown significant activity against various microorganisms. Osarumwense (2022) synthesized compounds with potent antibacterial effects against strains like Staphylococcus aureus and Escherichia coli. This highlights the quinazoline scaffold's utility in developing new antimicrobial agents (Osarumwense, 2022).
Propiedades
IUPAC Name |
methyl 3-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-23-13-6-3-11(4-7-13)10-20-16(21)14-8-5-12(17(22)24-2)9-15(14)19-18(20)25/h3-9H,10H2,1-2H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLOTPJIUGLJFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 2-(2-((4-(N,N-dibutylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2686393.png)
![2-[[1-(3-Phenylpropanoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2686395.png)
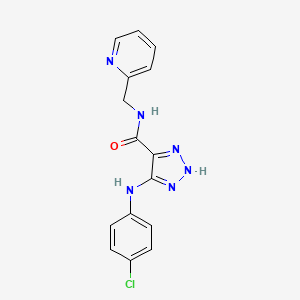
![N-(2-{6-[(4-fluorobenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2686397.png)
![1-((cyanomethyl)thio)-N-cyclohexyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2686399.png)
![(1beta,4beta)-5alpha,6alpha-Epoxy-7-oxabicyclo[2.2.1]heptane-2alpha-carboxylic acid methyl ester](/img/structure/B2686400.png)
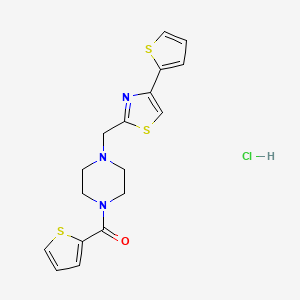
![2-(3-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2686402.png)
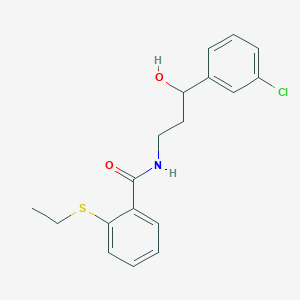
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2686408.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenylacetamide](/img/structure/B2686409.png)
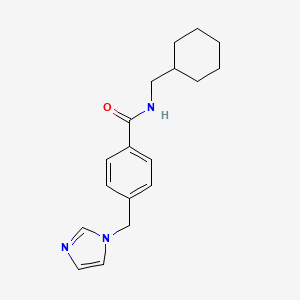
![2,2-diphenyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2686414.png)
